1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-ol
CAS No.:
Cat. No.: VC13794415
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H30O6 |
|---|---|
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C18H30O6/c1-17-2-4-18(5-3-17)16-24-15-14-23-13-12-22-11-10-21-9-8-20-7-6-19/h2-5,19H,6-16H2,1H3 |
| Standard InChI Key | LECUMGBUYIDFRF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO |
| Canonical SMILES | CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a p-tolyl group (4-methylphenyl) attached to a polyether chain composed of five ethylene oxide units, terminating in a primary alcohol moiety. The systematic IUPAC name, 2-[2-[2-[2-[2-[(4-methylphenyl)methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, precisely reflects this arrangement . Key structural attributes include:
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Ether linkages: Five repeating -O-CH₂-CH₂- units impart flexibility and hydrophilicity.
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Aromatic component: The p-tolyl group contributes hydrophobic character and π-π stacking potential.
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Terminal hydroxyl: Enables hydrogen bonding and further chemical derivatization.
The SMILES notation (CC1=CC=C(C=C1)COCCOCCOCCOCCOCCO) and InChIKey (LECUMGBUYIDFRF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.4 g/mol |
| Solubility | Moderate in polar solvents |
| Stability | Hydrolytically stable |
| Storage Conditions | Sealed container, RT |
The sodium salt form of related phosphate esters shows enhanced aqueous solubility due to ionic character, though the parent alcohol exhibits limited water compatibility. Thermal analysis data remain unpublished, but analogous polyethers typically display glass transition temperatures below 0°C.
Synthesis and Manufacturing
Purification and Characterization
Post-synthesis purification likely employs:
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Column chromatography (silica gel, ethyl acetate/hexane eluent)
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Crystallization from ether/hexane mixtures
Critical quality control measures include: -
¹H/¹³C NMR for ether linkage verification
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HPLC purity assessment (>98% typical for research-grade material)
Functional Applications
Pharmaceutical Intermediates
The compound's dual hydrophilicity-lipophilicity balance makes it suitable for:
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Prodrug synthesis: Conjugating hydrophobic APIs via ester or carbonate linkages
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Drug delivery systems: Modifying liposomes or polymeric nanoparticles to enhance biodistribution
Polymer Science
As a macroinitiator or chain transfer agent in:
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Polyurethane foams: Influencing crosslink density through hydroxyl reactivity
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Polyether block copolymers: Creating amphiphilic structures for membranes
Surface Modification
The terminal hydroxyl enables covalent attachment to:
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Silica nanoparticles: Improving dispersity in epoxy resins
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Gold surfaces: Forming self-assembled monolayers for biosensors
Related Compounds and Derivatives
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-(p-Tolyl)-2,5,8,11,14-pentaoxahexadecan-16-yl tosylate | C₂₅H₃₆O₈S | Tosyl group enhances leaving group ability |
| Bis(1-phenyl-pentaoxahexadecanyl) hydrogen phosphate | C₃₄H₅₆O₁₃P | Phosphate ester with sodium counterion |
| 2,5,8,11,14-Pentaoxahexadecan-16-ol | C₁₃H₂₈O₆ | Lacks aromatic substituent |
The tosylate derivative (CAS 1688666-69-4) is particularly noteworthy, enabling nucleophilic substitutions in complex molecule synthesis .
Analytical Characterization Techniques
Spectroscopic Methods
Chromatographic Analysis
HPLC conditions:
Future Research Directions
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Catalytic applications: As ligands for transition metal complexes in cross-coupling reactions
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Supramolecular chemistry: Exploiting ether-oxygen lone pairs for anion binding
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Bioconjugation: Developing heterobifunctional linkers for antibody-drug conjugates
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